molecular formula C11H11ClN2O2 B6606155 6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride CAS No. 2137448-20-3

6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Cat. No.: B6606155
CAS No.: 2137448-20-3
M. Wt: 238.67 g/mol
InChI Key: YOZNOIHVXMPUHO-UHFFFAOYSA-N
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Description

6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are significant structural motifs found in various natural products and therapeutic lead compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to generate the desired tetrahydroisoquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydroisoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications, including the development of drugs targeting neurological disorders and cancer.

    Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes that are crucial for cellular function.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the cyano and carboxylic acid groups.

    6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: A derivative with hydroxyl groups at positions 6 and 7, exhibiting different biological activities.

Uniqueness

6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is unique due to the presence of the cyano and carboxylic acid groups, which confer distinct chemical reactivity and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c12-6-7-1-2-9-8(5-7)3-4-13-10(9)11(14)15;/h1-2,5,10,13H,3-4H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZNOIHVXMPUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)C#N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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